molecular formula C17H24N4O6 B14246984 Glycyl-L-phenylalanyl-L-seryl-L-alanine CAS No. 185542-00-1

Glycyl-L-phenylalanyl-L-seryl-L-alanine

Katalognummer: B14246984
CAS-Nummer: 185542-00-1
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: ZJLAFVOPQPKPGJ-DRZSPHRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-phenylalanyl-L-seryl-L-alanine is a tetrapeptide composed of glycine, phenylalanine, serine, and alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine and L-alanine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the application.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-phenylalanyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the peptide backbone can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-phenylalanyl-L-seryl-L-alanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: It serves as a substrate for enzymatic studies and protein engineering.

    Medicine: It has potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: It is used in the development of new materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with phenylalanine instead of serine.

    Glycyl-L-seryl-L-phenylalanine: Similar structure but with a different sequence of amino acids.

    Glycyl-L-alanyl-L-seryl-L-phenylalanine: Similar structure but with alanine instead of glycine.

Uniqueness

Glycyl-L-phenylalanyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of serine provides a hydroxyl group that can participate in various reactions, while the phenylalanine residue contributes to hydrophobic interactions.

Eigenschaften

CAS-Nummer

185542-00-1

Molekularformel

C17H24N4O6

Molekulargewicht

380.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C17H24N4O6/c1-10(17(26)27)19-16(25)13(9-22)21-15(24)12(20-14(23)8-18)7-11-5-3-2-4-6-11/h2-6,10,12-13,22H,7-9,18H2,1H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t10-,12-,13-/m0/s1

InChI-Schlüssel

ZJLAFVOPQPKPGJ-DRZSPHRISA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN

Kanonische SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.